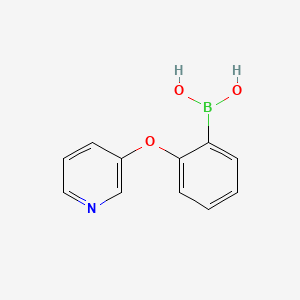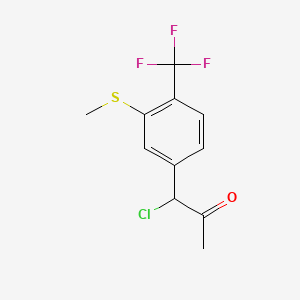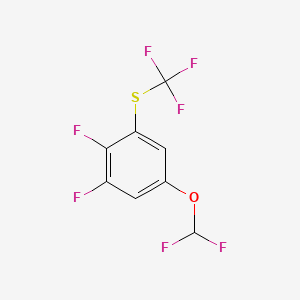
1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a difluoromethoxybenzene derivative with a trifluoromethylthiolating agent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it useful in the study of fluorine-containing biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethylthio)benzene
- 1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
Uniqueness
1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene is unique due to the specific arrangement of fluorine atoms and the trifluoromethylthio group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C8H3F7OS |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1,2-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-4-1-3(16-7(11)12)2-5(6(4)10)17-8(13,14)15/h1-2,7H |
InChI Key |
JDBMUBQYPOMUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)SC(F)(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)
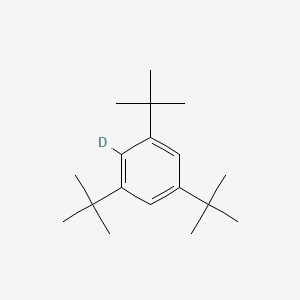
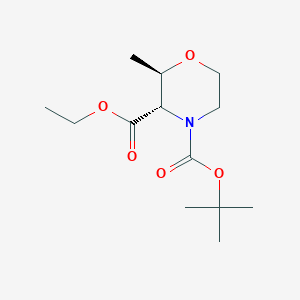

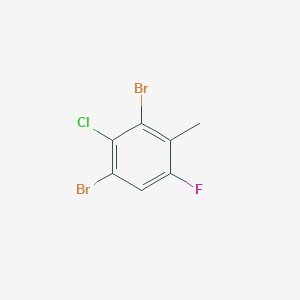

![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)

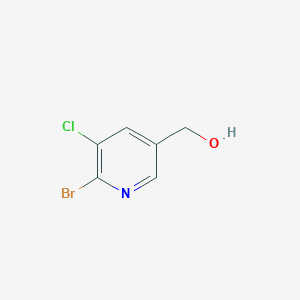
![2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)
![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B14035490.png)
